molecular formula C12H15N B13135030 2-(Cyclohex-1-en-1-yl)-3-methylpyridine

2-(Cyclohex-1-en-1-yl)-3-methylpyridine

Cat. No.: B13135030
M. Wt: 173.25 g/mol
InChI Key: IESRTIYTAQOFOC-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)-3-methylpyridine is an organic compound that features a pyridine ring substituted with a cyclohexene ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-3-methylpyridine typically involves the reaction of cyclohexene with 3-methylpyridine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between the cyclohexene and the pyridine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced catalytic systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Products include cyclohexanone derivatives.

    Reduction: Products include cyclohexane derivatives.

    Substitution: Products vary depending on the substituent introduced to the pyridine ring.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The cyclohexene and pyridine rings can participate in various molecular interactions, influencing the compound’s overall biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohex-1-en-1-yl)-6-methylpyridine
  • 2-(Cyclohex-1-en-1-yl)-4-methylpyridine
  • 2-(Cyclohex-1-en-1-yl)-5-methylpyridine

Uniqueness

2-(Cyclohex-1-en-1-yl)-3-methylpyridine is unique due to the position of the methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-3-methylpyridine

InChI

InChI=1S/C12H15N/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11/h5-7,9H,2-4,8H2,1H3

InChI Key

IESRTIYTAQOFOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CCCCC2

Origin of Product

United States

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